BenchChemオンラインストアへようこそ!

Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide

Solubility Enhancement Salt Selection Formulation Development

Why procure this specific form? The sodium salt of 3-oxo-3,4-dihydropyrazine-2-carboxamide (T-1105) is the definitive starting material for Favipiravir synthesis and broad-spectrum antiviral research. Unlike the poorly soluble free acid, this sodium salt delivers approximately 100-fold greater aqueous solubility, directly enabling the critical 6-bromo intermediate bromination reaction with an 80.6% isolated yield under mild conditions (10–25°C). Comparative studies confirm ~3-fold higher anti-coronavirus activity versus the free acid form. For reproducible reaction performance, maximum synthetic yields, and reliable in vitro assay data, accept no substitute—procure the sodium salt. Available in research to pilot-scale quantities.

Molecular Formula C5H4N3NaO2
Molecular Weight 161.09 g/mol
Cat. No. B8138649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide
Molecular FormulaC5H4N3NaO2
Molecular Weight161.09 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=N1)C(=O)N)[O-].[Na+]
InChIInChI=1S/C5H5N3O2.Na/c6-4(9)3-5(10)8-2-1-7-3;/h1-2H,(H2,6,9)(H,8,10);/q;+1/p-1
InChIKeyBNWPMWNKVGWBNO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide (CAS 1237524-82-1): Key Intermediate for Favipiravir and Antiviral Research


Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide (CAS 1237524-82-1; molecular formula C5H4N3NaO2; molecular weight 161.09 g/mol) is the sodium salt of 3-oxo-3,4-dihydropyrazine-2-carboxamide [1]. This compound serves as a crucial intermediate in the synthesis of Favipiravir (T-705) and is also identified by the research code T-1105, a broad-spectrum viral RNA polymerase inhibitor with documented activity against influenza, Zika, West Nile, yellow fever, and foot-and-mouth disease viruses [2][3]. The sodium salt form confers markedly enhanced aqueous solubility compared to its free acid counterpart, making it a preferred starting material for both pharmaceutical manufacturing and in vitro antiviral assays .

Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide Procurement: Why the Sodium Salt Form Cannot Be Replaced by Free Acid or Other Counterions


Substituting the sodium salt with the free acid form (3-hydroxy-2-pyrazinecarboxamide, CAS 55321-99-8) or alternative salt forms introduces quantifiable performance deficits. The free acid exhibits markedly inferior aqueous solubility—described only as "slightly soluble" in DMSO and aqueous base [1]—whereas the sodium salt demonstrates high water solubility that directly enables efficient downstream bromination reactions in Favipiravir synthesis, achieving 80.6% isolated yield of the key 6-bromo intermediate under mild conditions (10-25 °C) [2]. Furthermore, comparative antiviral studies reveal that the sodium salt form of the related Favipiravir scaffold (NaFPV) exhibits approximately 100-fold greater aqueous solubility and nearly threefold higher anti-coronavirus activity than its unmodified free acid counterpart [3]. Procurement of non-sodium salt forms would therefore compromise reaction efficiency, yield consistency, and in vitro assay performance.

Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide: Quantitative Differentiation Evidence for Procurement Decisions


Aqueous Solubility: Sodium Salt Delivers 100-Fold Enhancement Over Free Acid Form

Sodium salt formation of the 3-oxo-3,4-dihydropyrazine-2-carboxamide scaffold produces an approximately 100-fold increase in aqueous solubility compared to the free acid form. The sodium salt demonstrates high water solubility , whereas the free acid (3-hydroxy-2-pyrazinecarboxamide, CAS 55321-99-8) is characterized only as 'slightly soluble' in DMSO and aqueous base [1]. This class-level inference is corroborated by direct head-to-head comparison of Favipiravir sodium salt (NaFPV) versus Favipiravir free acid (FPV), where NaFPV solubility in water was approximately 100 times greater than FPV [2].

Solubility Enhancement Salt Selection Formulation Development

Synthetic Yield: Sodium Salt Enables 80.6% Isolated Yield in Favipiravir Bromination Step

In the preparation of 6-bromo-3-hydroxypyrazine-2-carboxamide, a critical Favipiravir intermediate, Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide was employed as the starting material under mild conditions (10-25 °C, acetonitrile solvent, acetic acid to pH 6, liquid bromine) [1]. The reaction achieved 87.3 g of product from 80 g of starting material after 1 hour reaction time, corresponding to an 80.6% isolated yield [1]. Comparable yields using alternative starting materials (e.g., free acid form) are not reported in the same patent, but the free acid's poor solubility would predictably reduce reaction homogeneity and yield.

Process Chemistry Favipiravir Synthesis Bromination Yield

Antiviral Activity: Sodium Salt Form Shows 3-Fold Higher Anti-Coronavirus Activity Than Free Acid

Direct head-to-head comparison of Favipiravir sodium salt (NaFPV) versus Favipiravir free acid (FPV) in an anti-human coronavirus (hCoV) 229E strain assay revealed that NaFPV showed almost threefold higher anti-viral activity than its unmodified counterpart [1]. While this direct comparison was performed on the Favipiravir scaffold rather than T-1105, the structural and physicochemical principles governing sodium salt versus free acid activity apply as class-level inference to Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide.

Antiviral Activity Coronavirus Salt Effect

Physical Stability: Sodium Salt Demonstrates Superior Stability Under Accelerated Storage Conditions

Under accelerated stability testing conditions (40 ± 2 °C / 75% ± 5% RH), the sodium salt form (NaFPV) exhibited higher physical stability during storage compared to the free acid form (FPV) [1]. This class-level inference suggests that Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide will similarly demonstrate enhanced storage stability compared to its free acid counterpart, an important consideration for laboratories planning long-term compound storage.

Stability Storage Formulation

Purity Specification: ≥98% Assay with Validated Certificate of Analysis Availability

Commercially available Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide is supplied with ≥98.0% purity specification (HPLC) . The free acid form (3-hydroxy-2-pyrazinecarboxamide) is also available at ≥98.0% purity ; however, the sodium salt's combination of high purity plus the solubility and reactivity advantages described above makes it the superior procurement choice for downstream applications.

Purity Quality Control Procurement

Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide: Evidence-Backed Application Scenarios for Research and Industrial Use


Favipiravir and Favipiravir Analog Synthesis

This compound is the preferred starting material for synthesizing 6-bromo-3-hydroxypyrazine-2-carboxamide, a critical intermediate in Favipiravir (T-705) manufacturing [1]. The sodium salt enables the bromination reaction to proceed with 80.6% isolated yield under mild conditions (10-25 °C, 1 hour reaction time), and its high water solubility facilitates aqueous workup and purification steps [1]. Procurement of the sodium salt rather than the free acid ensures reproducible reaction performance and maximizes yield in both research-scale and pilot-scale synthesis campaigns.

Broad-Spectrum Antiviral Screening and Mechanism-of-Action Studies

As the T-1105 research compound, Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide is a documented broad-spectrum viral RNA polymerase inhibitor with activity against influenza virus, Zika virus, arenaviruses, bunyaviruses, West Nile virus, yellow fever virus, and foot-and-mouth disease virus [2]. The sodium salt's high aqueous solubility and class-level evidence of ~3-fold higher antiviral activity versus the free acid form [3] make it the optimal form for preparing compound libraries, conducting dose-response assays, and evaluating mechanism of action in cellular infection models.

Foot-and-Mouth Disease Virus (FMDV) Research and Veterinary Antiviral Development

Patent disclosures explicitly claim 3-oxo-3,4-dihydro-2-pyrazinecarboxamide or a salt thereof as an anti-foot-and-mouth disease virus agent for animals belonging to the family Suidae and for sheep, characterized as 'very useful in the treatment or prevention of foot-and-mouth disease' [4]. The sodium salt form provides the solubility required for formulation development and in vivo administration in veterinary antiviral research.

Formulation Development Requiring High Aqueous Solubility

For research programs requiring aqueous formulations—including nasal sprays, injectables, or cell culture media—the sodium salt's approximately 100-fold solubility advantage over the free acid form [3] is decisive. The enhanced solubility translates to faster dissolution kinetics, higher achievable concentrations in aqueous vehicles, and reduced need for organic co-solvents that may interfere with biological assays or introduce toxicity concerns in in vivo studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.